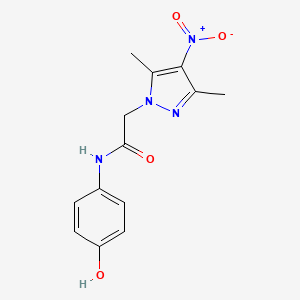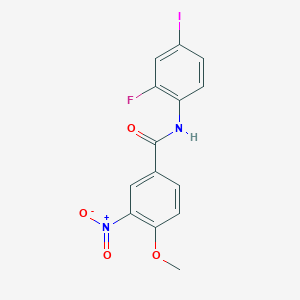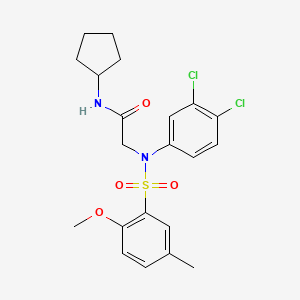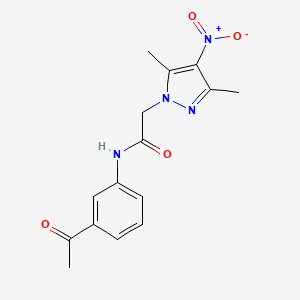![molecular formula C17H15IN2O2 B3502297 5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole](/img/structure/B3502297.png)
5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole
概要
説明
5-[(2,5-Dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. A common method involves the reaction of a hydrazide with a carboxylic acid chloride under acidic conditions.
-
Introduction of the Iodophenyl Group: : The iodophenyl group can be introduced via a halogenation reaction. For instance, the iodination of a phenyl ring can be achieved using iodine and an oxidizing agent like sodium iodate in the presence of an acid.
-
Attachment of the Dimethylphenoxy Group: : The dimethylphenoxy group can be attached through an etherification reaction. This involves the reaction of a phenol derivative with an appropriate alkylating agent, such as a methyl halide, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the iodophenyl group, where the iodine atom can be replaced by other nucleophiles.
-
Oxidation and Reduction: : The oxadiazole ring and the phenyl groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
-
Coupling Reactions: : The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, where the iodophenyl group can react with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling with a boronic acid would yield a biaryl compound.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of oxadiazoles have been studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The unique structure of 5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole may offer specific interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, oxadiazole derivatives are used in the development of new materials, such as polymers and dyes, due to their stability and electronic properties.
作用機序
The mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the iodophenyl group can enhance its binding affinity to certain targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- 5-[(2,5-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-[(2,5-Dimethylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding properties in biological systems.
特性
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O2/c1-11-3-4-12(2)15(9-11)21-10-16-19-17(20-22-16)13-5-7-14(18)8-6-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANWHVVWXNQNPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[({4-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B3502218.png)
![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3502227.png)
![N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide](/img/structure/B3502231.png)
![5-BROMO-N-[2-CHLORO-5-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]-2-FURAMIDE](/img/structure/B3502234.png)


![N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B3502251.png)
![5-bromo-N-[(2,4-difluorophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3502264.png)
![3,4-dimethoxy-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3502270.png)
![3-(2-chlorophenyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B3502284.png)
![2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3502292.png)


![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3502317.png)
